

A Spectroscopic Comparison of AuCl(SMe₂) and its Phosphine Complex Derivative

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Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the common gold(I) precursor, chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂)), and a representative resulting complex, chloro(triphenylphosphine)gold(I) (AuCl(PPh₃)). The displacement of the labile dimethyl sulfide ligand by a more strongly coordinating phosphine is a fundamental reaction in the synthesis of many gold-based therapeutic agents and catalysts. Understanding the spectroscopic changes accompanying this transformation is crucial for reaction monitoring, product characterization, and quality control.

Executive Summary

The coordination of a triphenylphosphine ligand to the gold(I) center in place of dimethyl sulfide results in distinct and measurable changes in the spectroscopic properties of the complex. In ¹H NMR, the sharp singlet of the methyl protons in AuCl(SMe₂) is replaced by a complex multiplet in the aromatic region for AuCl(PPh₃). ³¹P NMR spectroscopy provides a clear signal for the coordinated phosphine ligand in AuCl(PPh₃). Infrared spectroscopy shows the appearance of characteristic P-Ph and Au-P vibrational modes. UV-Vis spectroscopy reveals a shift in the absorption maxima to longer wavelengths upon phosphine coordination. Mass spectrometry confirms the increase in molecular weight corresponding to the ligand exchange.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of AuCl(SMe₂) and AuCl(PPh₃).

Table 1: NMR Spectroscopic Data

Compound	Technique	Solvent	Chemical Shift (δ) / ppm
**AuCl(SMe ₂) **	¹ H NMR	CDCl ₃	2.75 (s, 6H)
¹³ C NMR	CDCl ₃		Data not readily available
AuCl(PPh ₃)	¹ H NMR	CDCl ₃	7.46 - 7.55 (m, 15H) [1]
³¹ P NMR	CDCl ₃		33.77[1]
¹³ C NMR	CDCl ₃		Complex multiplet in the aromatic region

Table 2: Infrared (IR) Spectroscopic Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Assignment
**AuCl(SMe ₂) **	Specific data not readily available, expected C-H and S-C stretching and bending modes.	
AuCl(PPh ₃)	~1480, 1435, 1095, 745, 695	P-Ph vibrations
~492	Au-P stretch	

Table 3: UV-Visible (UV-Vis) Spectroscopic Data

Compound	Solvent	λ_{max} (nm)
**AuCl(SMe ₂) **	CH ₂ Cl ₂	Data not readily available
AuCl(PPh ₃)	CH ₂ Cl ₂	312, 416[2]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H] ⁺ or Molecular Ion (m/z)	Key Fragmentation Peaks
**AuCl(SMe ₂) **	ESI	295.9	[AuCl] ⁻ , [Au(SMe ₂) ₂] ⁺
AuCl(PPh ₃)	ESI	495.0	[Au(PPh ₃)] ⁺ , [PPh ₃ +H] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For Air-Sensitive Compounds:

- Sample Preparation: In a glovebox or under a continuous flow of inert gas (e.g., argon or nitrogen), accurately weigh 5-10 mg of the gold complex into a clean, dry NMR tube.
- Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, stored over molecular sieves) to the NMR tube.
- Sealing: Cap the NMR tube securely with a sealed cap (e.g., a J. Young's NMR tube or a standard cap wrapped with Parafilm).
- Acquisition: Acquire the ¹H and ³¹P{¹H} NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). Reference the spectra to the residual solvent peak or an internal standard.[3]

Infrared (IR) Spectroscopy

KBr Pellet Method:

- Sample Grinding: In a clean, dry agate mortar and pestle, grind a small amount (1-2 mg) of the solid gold complex to a fine powder.

- Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and gently mix with the sample.[4]
- Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][5]
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm^{-1}).[4][5]

UV-Visible (UV-Vis) Spectroscopy

Solution-Phase Measurement:

- Solution Preparation: Prepare a dilute solution of the gold complex in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- Blank Measurement: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.
- Sample Measurement: Acquire the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Subtract the solvent baseline from the sample spectrum to obtain the final absorbance spectrum of the complex.[6]

Mass Spectrometry

Electrospray Ionization (ESI-MS):

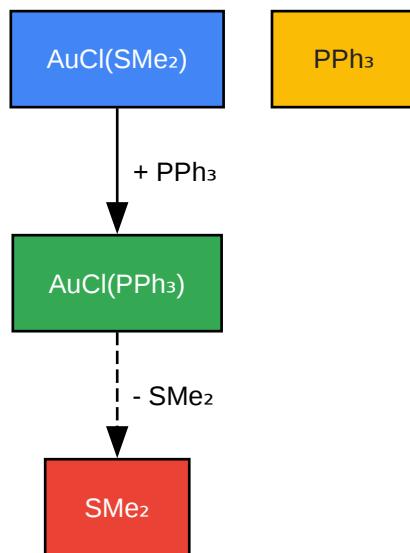
- Sample Preparation: Prepare a dilute solution of the gold complex (typically 1-10 μM) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a coordinating solvent or a salt may be necessary to promote ionization.[7]
- Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.[7]

- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge state of the analyte. The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the complex. [\[8\]](#)

Reaction Pathway and Logical Workflow

The synthesis of $\text{AuCl}(\text{PPh}_3)$ from $\text{AuCl}(\text{SMe}_2)$ is a classic example of a ligand substitution reaction. The more strongly donating phosphine ligand displaces the weakly bound dimethyl sulfide ligand.

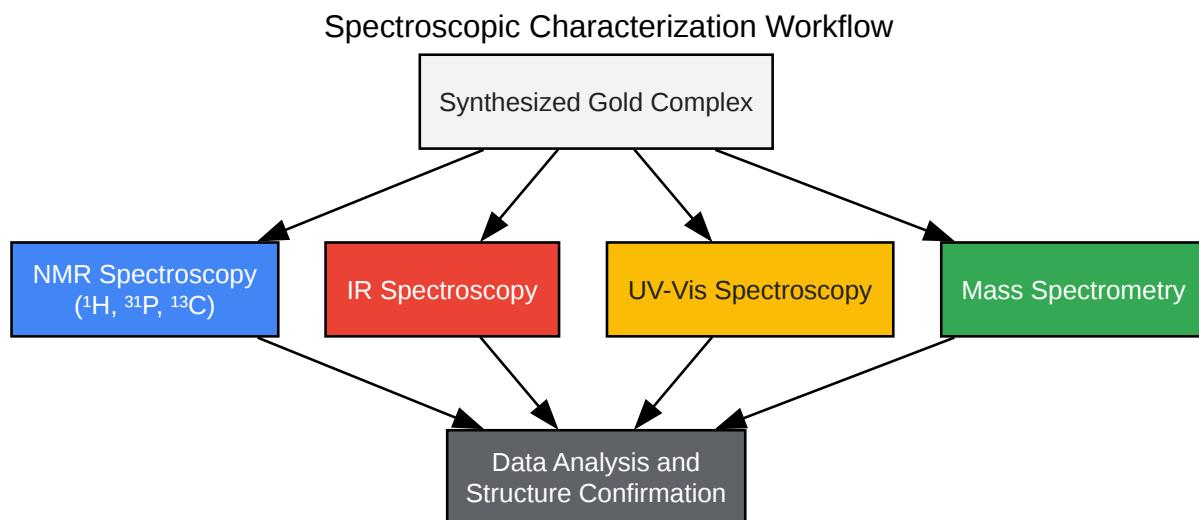
Ligand Substitution Reaction of $\text{AuCl}(\text{SMe}_2)$



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Caption: Ligand substitution pathway from $\text{AuCl}(\text{SMe}_2)$ to $\text{AuCl}(\text{PPh}_3)$.

The experimental workflow for characterizing these complexes follows a logical progression of spectroscopic analyses to confirm the identity and purity of the starting material and the final product.



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Caption: General workflow for spectroscopic analysis of gold complexes.

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